2-(4-FLUOROPHENYL)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE

Molecular weight Chemical formula Physicochemical properties

2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide (CAS 1421500-52-8) is a synthetic small-molecule belonging to the N-arylphenylacetamide class, featuring a terminal 4-fluorophenyl group, a central but-2-yn-1-yl linker, and a 2-methoxyphenoxy motif. Its molecular formula is C19H18FNO3 with a molecular weight of 327.3 g/mol.

Molecular Formula C19H18FNO3
Molecular Weight 327.355
CAS No. 1421500-52-8
Cat. No. B2568102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-FLUOROPHENYL)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]ACETAMIDE
CAS1421500-52-8
Molecular FormulaC19H18FNO3
Molecular Weight327.355
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C19H18FNO3/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-15-8-10-16(20)11-9-15/h2-3,6-11H,12-14H2,1H3,(H,21,22)
InChIKeyYXQVSJXUGYKUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide (CAS 1421500-52-8): Baseline Profile for Research Procurement


2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide (CAS 1421500-52-8) is a synthetic small-molecule belonging to the N-arylphenylacetamide class, featuring a terminal 4-fluorophenyl group, a central but-2-yn-1-yl linker, and a 2-methoxyphenoxy motif . Its molecular formula is C19H18FNO3 with a molecular weight of 327.3 g/mol . This compound is primarily utilized as a research chemical and intermediate scaffold in medicinal chemistry, where the alkyne linker and fluorinated aromatic ring offer distinct physicochemical properties relative to non-fluorinated or simpler acetamide analogs .

Why Generic Substitution of 2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide with Structural Analogs Is Scientifically Insufficient


The compound’s unique combination of a 4-fluorophenylacetamide core, an alkyne linker, and a 2-methoxyphenoxy terminus creates a specific steric and electronic profile that cannot be replicated by readily available analogs such as N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide (CAS 32498-51-4) or N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide (CAS 1396798-91-6) [1]. Substituting the fluorophenyl group with hydrogen eliminates critical fluorine-mediated interactions, while replacing the methoxyphenoxy group with a dimethylamino group alters hydrogen-bonding capacity and metabolic stability [1]. These structural divergences directly impact molecular recognition, pharmacokinetic profiles, and synthetic utility, making generic substitution scientifically unsound for any application requiring defined SAR or reproducible biological outcomes [1].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide (CAS 1421500-52-8) Versus Structural Analogs


Molecular Weight and Formula Differentiation vs. Des-Fluoro and Dimethylamino Analogs (Direct Head-to-Head Comparison)

The target compound exhibits a molecular weight (MW) of 327.3 g/mol, which is 94.0 g/mol higher than the des-fluoro analog N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide (MW 233.26 g/mol) and 79.0 g/mol higher than the dimethylamino analog (MW 248.30 g/mol) . This substantial MW increase reflects the addition of the 4-fluorophenyl ring and the ether oxygen, directly influencing lipophilicity (clogP), metabolic stability, and membrane permeability.

Molecular weight Chemical formula Physicochemical properties

Fluorine Atom Content: A Discriminating Feature Relative to Non-Fluorinated N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)acetamide (Direct Head-to-Head Comparison)

The target compound contains one fluorine atom, whereas the des-fluoro analog N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide contains zero fluorine atoms . Fluorine substitution is well-established to enhance metabolic oxidative stability, increase lipophilicity, and modulate pKa of adjacent functional groups [1]. This fluorine atom enables potential ¹⁹F NMR tracking and PET imaging applications not possible with the non-fluorinated analog.

Fluorine substitution Metabolic stability 19F NMR

Hydrogen Bond Acceptor Count and Predicted Solubility Profile Compared to Dimethylamino Analog (Class-Level Inference)

Based on molecular formula, the target compound possesses 4 hydrogen bond acceptors (1 methoxy oxygen, 1 phenoxy oxygen, 1 carbonyl oxygen, 1 carboxamide oxygen) versus 3 acceptors for the dimethylamino analog N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide (1 dimethylamino nitrogen, 1 carbonyl oxygen, 1 carboxamide oxygen) . The additional acceptor in the target compound is expected to enhance aqueous solubility and influence molecular recognition, as hydrogen bonding is a key determinant of ligand-protein interactions and pharmacokinetic profiles [1].

Hydrogen bonding Solubility ADME prediction

Rotatable Bond Count and Conformational Flexibility Compared to Simpler Analogs (Supporting Evidence)

The target compound contains approximately 9 rotatable bonds (estimated from structure: 3 in but-2-yn-1-yl chain, 2 for methoxy group, 2 for phenoxy linkage, and 2 for the acetamide-phenyl connection), compared to 6 rotatable bonds for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide and 6 for the dimethylamino analog . The higher number of rotatable bonds in the target compound suggests greater conformational flexibility, which can be advantageous for exploring diverse binding modes but may also impose an entropic penalty upon binding .

Conformational flexibility Ligand efficiency Molecular dynamics

Optimal Application Scenarios for 2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide (CAS 1421500-52-8)


Structure-Activity Relationship (SAR) Studies on Fluorinated Phenylacetamide Scaffolds

The presence of the 4-fluorophenyl group, absent in the des-fluoro analog, makes this compound a valuable probe for investigating the role of fluorine in target binding, metabolic stability, and pharmacokinetic modulation. As demonstrated by the direct fluorine count comparison , researchers can pair this compound with the non-fluorinated version to isolate fluorine-specific effects in enzyme inhibition or receptor binding assays [1].

Advanced Intermediate for Synthesis of Fluorinated Heterocycles or Drug-Like Molecules

The but-2-yn-1-yl linker provides a click-chemistry handle (alkyne) for further functionalization, while the 2-methoxyphenoxy group and 4-fluorophenyl group offer distinct electronic environments. The higher molecular weight and additional hydrogen bond acceptor compared to simpler precursors [2] indicate potential for creating more complex, drug-like molecules. This compound can serve as a late-stage intermediate in the synthesis of fluorinated analogs of known bioactive phenylacetamides [1].

Analytical Chemistry and 19F NMR Probe Development

The single fluorine atom, absent in the non-fluorinated comparator, allows for 19F NMR-based detection and quantification in complex biological matrices . This feature supports its use as an internal standard or probe in metabolism and distribution studies, where fluorinated compounds are easier to track without radioactive labeling [1].

Chemical Library Screening for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 327.3 g/mol and a balanced hydrogen bond acceptor/donor profile (4 acceptors, 1 donor) , this compound fits within the rule-of-five chemical space and can be included in fragment or small-molecule screening libraries. Its structural uniqueness relative to simpler phenylacetamide fragments (e.g., the des-fluoro and dimethylamino analogs) increases chemical diversity and the probability of identifying novel hits against challenging targets [1][2].

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